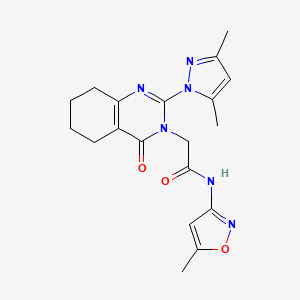

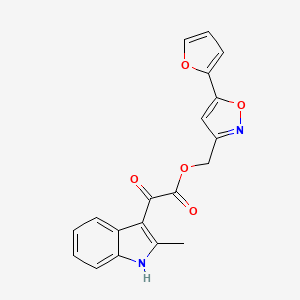

![molecular formula C18H17N3O5 B2512611 3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-18-4](/img/structure/B2512611.png)

3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one” is a chemical compound with the molecular formula C18H17N3O5 . It is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a nitro group, and a dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin ring .

Synthesis Analysis

The synthesis of this compound and similar compounds has been studied in the literature . A Biginelli reaction of 5-R-salicylic aldehydes (R = H, Me, Br) with nitroacetone and urea leads to a predominant formation of 2R*,6S*,11S* diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one . In solutions in DMF and DMSO, these diastereomers undergo the oxadiazocine ring opening .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups and rings. The presence of the methoxyphenyl group, the nitro group, and the dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin ring contribute to its unique chemical properties .Chemical Reactions Analysis

In solutions in DMF and DMSO, the diastereomers of this compound undergo the oxadiazocine ring opening . This reaction sets a three-component equilibrium between predominant 4-(2-hydroxy-5-R-phenyl)-6-methyl5-nitro-3,4-dihydropyrimidin-2(1H)-ones and 2R*,6S*,11S* and 2R*,6S*,11R* diastereomers of methanobenzoxadiazocine as two minor components .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Synthesis Techniques : This compound and its derivatives are synthesized through the Biginelli reaction, a multicomponent chemical reaction involving aldehydes, β-keto esters, and urea or thiourea (Sedova et al., 2014).

- Solvent-Induced Transformations : These compounds undergo interesting transformations in solvents like DMF and DMSO, leading to the formation of various diastereomers and demonstrating the compound's reactivity and potential utility in different chemical environments (Sedova et al., 2016).

Biological and Pharmaceutical Applications

- Antimicrobial Activities : Certain derivatives of this compound have been studied for their antimicrobial properties. For instance, the synthesis and evaluation of 1,2,4-triazole derivatives have shown promising antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Bektaş et al., 2007).

- Antitumor and Antiproliferative Activities : Some oxadiazoline analogs of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, suggesting their potential application in cancer treatment (Lee et al., 2010).

Advanced Applications

- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of derivatives of this compound have been studied, which is crucial for understanding its properties and potential applications in materials science (Gumus et al., 2019).

- Novel Synthesis Approaches : Research has been conducted on eco-friendly and economically viable synthesis methods for related compounds, emphasizing the importance of sustainable practices in chemical synthesis (Patil et al., 2021).

Propriétés

IUPAC Name |

10-(4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-18-10-15(14-9-12(21(23)24)5-8-16(14)26-18)19-17(22)20(18)11-3-6-13(25-2)7-4-11/h3-9,15H,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSWMEWPTYWTET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)

![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)

![3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone](/img/structure/B2512534.png)

![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)

![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)

![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)

![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)